3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
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Overview
Description
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The bromo, chloro, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups .
Scientific Research Applications
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives, including this compound, have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chlorophenyl)-1H-indole: Another indole derivative with similar structural features but different substituents.
10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole: A compound with a similar core structure but lacking the bromo group.
6-(5-Cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole: A related compound with fewer halogen substituents.
Uniqueness
The uniqueness of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16BrClFNOS |
---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
3-bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16BrClFNOS/c23-13-9-15(25)21-17-8-12-7-14(24)3-4-16(12)26(17)22(27-18(21)10-13)20-6-5-19(28-20)11-1-2-11/h3-7,9-11,17,22H,1-2,8H2 |
InChI Key |
IBTNOBRBQLYFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(S2)C3N4C(CC5=C4C=CC(=C5)Cl)C6=C(O3)C=C(C=C6F)Br |
Origin of Product |
United States |
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